1-Bromo-4-butoxybutane
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Overview
Description
1-Bromo-4-butoxybutane is an organic compound with the molecular formula C8H17BrO. It is a brominated ether, characterized by a bromine atom attached to a butane chain, which is further connected to a butoxy group. This compound is used in various chemical reactions and has applications in different fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Bromo-4-butoxybutane can be synthesized through the reaction of 1-butanol with 1,4-dibromobutane in the presence of a base such as potassium carbonate. The reaction typically occurs in an organic solvent like acetone or dimethylformamide (DMF) under reflux conditions.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production.
Chemical Reactions Analysis
Types of Reactions: 1-Bromo-4-butoxybutane primarily undergoes nucleophilic substitution reactions due to the presence of the bromine atom, which is a good leaving group. It can also participate in elimination reactions under certain conditions.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium alkoxides or thiolates can be used to replace the bromine atom with an alkoxy or thiol group, respectively. These reactions typically occur in polar aprotic solvents like DMF or dimethyl sulfoxide (DMSO).
Elimination Reactions: Strong bases like potassium tert-butoxide can induce elimination reactions, leading to the formation of alkenes.
Major Products:
Substitution Reactions: The major products are ethers or thioethers, depending on the nucleophile used.
Elimination Reactions: The major product is an alkene, such as 1-butene.
Scientific Research Applications
1-Bromo-4-butoxybutane has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: It can be used to modify biomolecules for studying their functions and interactions.
Medicine: The compound may be utilized in the development of new drugs or drug delivery systems.
Industry: It serves as a building block in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-Bromo-4-butoxybutane involves its ability to act as an alkylating agent. The bromine atom can be displaced by nucleophiles, leading to the formation of new carbon-heteroatom bonds. This property makes it useful in various synthetic transformations.
Molecular Targets and Pathways: The compound targets nucleophilic sites in molecules, such as hydroxyl, thiol, or amino groups. The pathways involved include nucleophilic substitution and elimination mechanisms.
Comparison with Similar Compounds
1-Bromo-4-tert-butoxybutane: Similar in structure but with a tert-butoxy group instead of a butoxy group.
1-Bromobutane: A simpler brominated alkane without the ether functionality.
1-Bromo-4-ethoxybutane: Similar but with an ethoxy group instead of a butoxy group.
Uniqueness: 1-Bromo-4-butoxybutane is unique due to its specific combination of a bromine atom and a butoxy group, which provides distinct reactivity and applications compared to its analogs. The presence of the butoxy group can influence the compound’s solubility, reactivity, and overall chemical behavior.
Properties
CAS No. |
14860-83-4 |
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Molecular Formula |
C8H17BrO |
Molecular Weight |
209.12 g/mol |
IUPAC Name |
1-bromo-4-butoxybutane |
InChI |
InChI=1S/C8H17BrO/c1-2-3-7-10-8-5-4-6-9/h2-8H2,1H3 |
InChI Key |
UQLBKWNQWLBGOX-UHFFFAOYSA-N |
Canonical SMILES |
CCCCOCCCCBr |
Origin of Product |
United States |
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